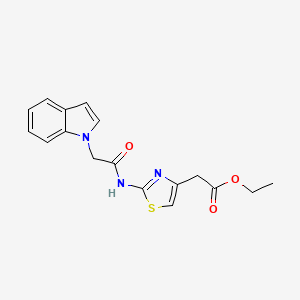

ethyl 2-(2-(2-(1H-indol-1-yl)acetamido)thiazol-4-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Ethyl 2-(2-(2-(1H-indol-1-yl)acetamido)thiazol-4-yl)acetate” is a complex organic compound. It is synthesized from the reactions of benzothiazoles with ethyl bromocyanoacetate in the presence of indole or 2-methylindole .

Synthesis Analysis

The synthesis of this compound is achieved through the reactions of benzothiazoles with ethyl bromocyanoacetate in the presence of indole or 2-methylindole . The reactions proceed in acetone as a solvent under reflux for 5 hours in good yields .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C32H35N3O5S2 . The structure includes an indole ring, a thiazole ring, and an acetate group .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The reactions proceed in acetone as a solvent under reflux for 5 hours in good yields .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Ethyl 2-(2-(2-(1H-indol-1-yl)acetamido)thiazol-4-yl)acetate and its derivatives have been synthesized through various chemical reactions, demonstrating the versatility and potential applications of these compounds in scientific research. Nassiri and Milani (2020) developed a simple, novel, and efficient synthesis method for a series of these compounds, showcasing their potential for further chemical and pharmacological studies. The synthesis involved reactions of benzothiazole derivatives and ethyl bromocyanoacetate with indole derivatives, yielding good results and confirming the structures through various spectroscopic methods (Nassiri & Milani, 2020).

Enzyme Inhibition Studies

A study by Babar et al. (2017) focused on the enzyme inhibition activities of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates, indicating their potential therapeutic applications. The compounds exhibited significant inhibition towards α-glucosidase and β-glucosidase enzymes, with one compound showing notably high inhibition, suggesting potential uses in diabetes management. Molecular docking studies further supported these findings by illustrating the compounds' interactions with enzyme active sites (Babar et al., 2017).

Pharmacological Evaluation

Glutaminase inhibitors are crucial in cancer therapy due to their role in glutamine metabolism. Shukla et al. (2012) synthesized and evaluated BPTES analogs, including derivatives of this compound, for their potency as glutaminase inhibitors. Their study identified compounds with similar potency to BPTES but with improved solubility, highlighting their therapeutic potential in cancer treatment (Shukla et al., 2012).

Anti-inflammatory and Analgesic Activities

The anti-inflammatory and analgesic properties of ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates were investigated by Attimarad et al. (2017). Their study showed that compounds with halogen substitution exhibited significant activities, comparable to known drugs like indomethacin and aspirin. This suggests the potential application of these compounds in developing new anti-inflammatory and analgesic drugs (Attimarad et al., 2017).

Crystal Structure Analysis

The determination of crystal structures plays a crucial role in understanding the chemical and physical properties of compounds. DyaveGowda et al. (2002) conducted an X-ray crystallography study on a related ethyl (2-amino-4-phenyl-5-thiazolyl)acetate compound, revealing significant intra- and inter-molecular hydrogen bonding. This study emphasizes the importance of structural analysis in the development and application of these compounds in scientific research (DyaveGowda et al., 2002).

Mécanisme D'action

Target of action

Indole derivatives and thiazole derivatives are known to bind with high affinity to multiple receptors . .

Mode of action

The mode of action of indole and thiazole derivatives can vary widely depending on their specific structure and the targets they interact with . Without specific information, it’s difficult to predict the exact mode of action of “ethyl 2-(2-(2-(1H-indol-1-yl)acetamido)thiazol-4-yl)acetate”.

Biochemical pathways

Indole and thiazole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected by “this compound” would depend on its specific targets and mode of action.

Result of action

The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Indole and thiazole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propriétés

IUPAC Name |

ethyl 2-[2-[(2-indol-1-ylacetyl)amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-2-23-16(22)9-13-11-24-17(18-13)19-15(21)10-20-8-7-12-5-3-4-6-14(12)20/h3-8,11H,2,9-10H2,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUWMTOMNGSIEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-(furan-2-yl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B2610711.png)

![N-(3-chlorobenzyl)-N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2610712.png)

![2-chloro-N-[2-methyl-3-(2-oxopyrrolidin-1-yl)propyl]pyridine-4-carboxamide](/img/structure/B2610713.png)

![2-chloro-7-(pyridin-3-yl)-6-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2610721.png)

![2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2610724.png)

![8-(4-Fluorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2610727.png)